molecular formula C13H22N2O B14912135 2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide

2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide

Katalognummer: B14912135
Molekulargewicht: 222.33 g/mol
InChI-Schlüssel: CSBVCAYUZYUUNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl group, an ethylamino group, and a prop-2-yn-1-yl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of cyclohexylamine with ethyl bromoacetate to form an intermediate, which is then reacted with propargylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and propargyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or alkynes.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclohexylamino)-N-(prop-2-yn-1-yl)acetamide
  • 2-(Ethylamino)-N-(prop-2-yn-1-yl)acetamide
  • N-(Cyclohexyl)-2-(prop-2-yn-1-yl)acetamide

Uniqueness

2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both cyclohexyl and ethylamino groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H22N2O

Molekulargewicht

222.33 g/mol

IUPAC-Name

2-[cyclohexyl(ethyl)amino]-N-prop-2-ynylacetamide

InChI

InChI=1S/C13H22N2O/c1-3-10-14-13(16)11-15(4-2)12-8-6-5-7-9-12/h1,12H,4-11H2,2H3,(H,14,16)

InChI-Schlüssel

CSBVCAYUZYUUNI-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(=O)NCC#C)C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.